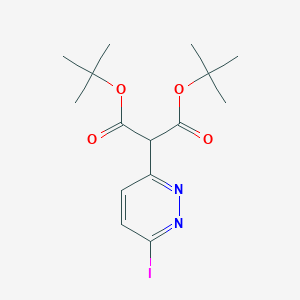

Di-tert-butyl 2-(6-iodopyridazin-3-yl)malonate

Description

Di-tert-butyl 2-(6-iodopyridazin-3-yl)malonate is a malonate derivative featuring a 6-iodopyridazine substituent. Malonates, characterized by two ester groups flanking a central carbonyl, are versatile intermediates in organic synthesis, particularly in alkylation, conjugate additions, and cyclization reactions. The tert-butyl ester groups in this compound enhance steric protection of the reactive α-carbon, improving stability during synthetic procedures . The iodine atom on the pyridazine ring provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Sonogashira reactions), making this compound valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

ditert-butyl 2-(6-iodopyridazin-3-yl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21IN2O4/c1-14(2,3)21-12(19)11(13(20)22-15(4,5)6)9-7-8-10(16)18-17-9/h7-8,11H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGBKHCSCXVNGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=NN=C(C=C1)I)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21IN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 2-(6-iodopyridazin-3-yl)malonate typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Iodination: The pyridazine ring is then iodinated using iodine or an iodine-containing reagent under controlled conditions.

Malonate Ester Formation: The iodopyridazine is reacted with di-tert-butyl malonate in the presence of a base such as sodium hydride or potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The iodine atom in the pyridazine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the malonate ester moiety.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, thiourea, or primary amines in solvents such as DMF or DMSO.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted pyridazines.

Oxidation Products: Oxidized derivatives of the malonate ester.

Reduction Products: Reduced forms of the ester or pyridazine ring.

Hydrolysis Products: Corresponding carboxylic acids.

Scientific Research Applications

Chemistry

Di-tert-butyl 2-(6-iodopyridazin-3-yl)malonate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of iodinated pyridazines on biological systems. It may serve as a precursor for radiolabeled compounds used in imaging studies.

Medicine

Potential applications in medicine include the development of new drugs. The compound’s unique structure allows for the exploration of novel therapeutic agents targeting specific pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Di-tert-butyl 2-(6-iodopyridazin-3-yl)malonate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The malonate ester moiety can undergo hydrolysis, releasing active intermediates that interact with biological pathways.

Comparison with Similar Compounds

Table 1: Key Malonate Derivatives and Their Substituents

Key Observations :

- Reactivity: The 6-iodopyridazine group in the target compound enables unique cross-coupling pathways compared to amines (e.g., in Di-tert-butyl 2-(3-aminopropyl)malonate) or aromatic systems (e.g., 3n) .

- Steric and Electronic Effects : tert-Butyl esters universally enhance stability, but bulkier substituents (e.g., indoline in 3n) may hinder reaction rates compared to smaller groups like methyl esters .

Key Observations :

- Base Selection : Strong bases (e.g., NaH) improve yields in alkylation reactions compared to weaker bases like KOt-Bu .

- Contamination Issues : Di-tert-butyl malonate itself can contaminate derivatives, complicating purification and affecting enantioselectivity in downstream reactions .

Spectroscopic Characterization

All compounds are characterized via NMR, IR, and HR-ESIMS. For example:

- Di-tert-butyl 2-(3-oxo-2-phenylindolin-2-yl)malonate (3n) : 1H NMR shows distinct indoline proton signals at δ 7.2–7.5 ppm, while tert-butyl groups appear as singlets near δ 1.4 ppm .

- Contrast with Di-tert-butyl malonate : Contaminating di-tert-butyl malonate in reactions can complicate spectral analysis, requiring careful chromatography for removal .

Biological Activity

Di-tert-butyl 2-(6-iodopyridazin-3-yl)malonate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, drawing from a range of scientific literature.

Synthesis

This compound can be synthesized through various methods, often involving the reaction of iodinated pyridazine derivatives with di-tert-butyl malonate. The synthesis typically employs standard organic chemistry techniques, including phase-transfer catalysis and selective hydrolysis to yield the desired product with high enantioselectivity and purity.

Biological Activity

The biological activity of this compound has been explored in several studies, particularly its effects on cancer cell lines and its role as a potential inhibitor of metabolic pathways.

Anticancer Activity

- Inhibition of Tumor Cell Proliferation : Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines, including prostate cancer (PC3) cells. For instance, one study reported an IC50 value of 4.1 ± 0.1 μM against PC3 cells, suggesting potent antiproliferative effects .

- Mechanism of Action : The compound is believed to inhibit glutaminase-1 (GLS-1), an enzyme critical for tumor cell metabolism that utilizes glutamine. By inhibiting GLS-1, this compound disrupts the metabolic pathways that cancer cells rely on for growth and survival .

Study on Anticancer Efficacy

A detailed study investigated the effects of this compound on various cancer cell lines:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| PC3 | 4.1 ± 0.1 | Significant cytotoxicity observed |

| A549 | Not specified | Further studies required |

This study highlights the compound's potential as a therapeutic agent in cancer treatment, particularly in targeting metabolic dependencies of tumors.

Additional Biological Properties

In addition to its anticancer properties, this compound has been associated with other biological activities:

- Antimicrobial Activity : Some derivatives of di-tert-butyl malonates have shown promising antimicrobial properties against various pathogens, indicating a broader spectrum of biological activity that could be explored further.

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways presents opportunities for its use in treating metabolic disorders or conditions associated with dysregulated metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.